rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride
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Overview
Description
rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of two fluorine atoms on a cyclopentane ring, along with two amine groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride typically involves multiple steps. One common method includes the fluorination of cyclopentane derivatives followed by the introduction of amine groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry is achieved. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentane compounds.
Scientific Research Applications
rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
rac-(1R,2S)-4,4-difluorocyclopentane-1,2-diamine dihydrochloride can be compared to other similar compounds, such as:
rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride: Similar in structure but with a larger ring size, leading to different chemical properties and reactivity.
(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene: Another chiral compound with different functional groups, used in different applications.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives: These compounds have a bicyclic structure and are used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine atoms, which impart distinct chemical and biological properties.
Properties
CAS No. |
2703392-34-9 |
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Molecular Formula |
C5H12Cl2F2N2 |
Molecular Weight |
209.06 g/mol |
IUPAC Name |
(1S,2R)-4,4-difluorocyclopentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-3(8)4(9)2-5;;/h3-4H,1-2,8-9H2;2*1H/t3-,4+;; |
InChI Key |
LCOMTVCWQWEOGC-NDXJVULZSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC1(F)F)N)N.Cl.Cl |
Canonical SMILES |
C1C(C(CC1(F)F)N)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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